Sulfanylidenerhodium
Description
Properties
CAS No. |
37245-91-3 |
|---|---|
Molecular Formula |
RhS |
Molecular Weight |
134.97 g/mol |
IUPAC Name |
sulfanylidenerhodium |
InChI |
InChI=1S/Rh.S |
InChI Key |
BVJAAVMKGRODCT-UHFFFAOYSA-N |
Canonical SMILES |
S=[Rh] |
Origin of Product |
United States |
Spectroscopic and Diffraction Based Characterization of Sulfanylidenerhodium Coordination Environments
Vibrational Spectroscopy Applications for Ligand and Metal-Sulfur Bond Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the bonding within sulfanylidenerhodium compounds. nih.govmdpi.com These complementary methods are sensitive to the vibrations of molecular bonds, offering a direct window into the strength and nature of the metal-sulfur interaction and the surrounding ligand framework. nih.govedinst.com
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational frequencies of functional groups within a molecule. In the context of this compound complexes, FTIR is particularly useful for observing the stretching frequencies of the Rh-S bond, as well as vibrations associated with coligands. researchgate.netcore.ac.uk The position of the Rh-S stretching band can provide qualitative information about the bond order and strength. For instance, in rhodium(I) carbonyl complexes with triphenylphosphine (B44618) chalcogenide ligands, the ν(PS) stretching frequency in [Rh(CO)2Cl(Ph3PS)] is observed at 593 cm⁻¹, a shift from the free ligand value, indicating coordination to the rhodium center. core.ac.uk Similarly, changes in the vibrational modes of other ligands upon coordination, such as the carbonyl (CO) stretching frequencies, can offer insights into the electronic environment of the rhodium center. core.ac.ukacs.org The ν(CO) bands in [Rh(CO)2ClL] (where L = Ph3PO, Ph3PS, Ph3PSe) complexes follow the order Ph3PO > Ph3PS > Ph3PSe, reflecting the electronic properties of the chalcogen donor. core.ac.uk
Table 1: Selected FTIR Vibrational Frequencies for Rhodium Complexes
| Compound | ν(Rh-S) (cm⁻¹) | ν(CO) (cm⁻¹) | Other Key Vibrations (cm⁻¹) | Reference |
|---|---|---|---|---|
| [Rh(CO)2Cl(Ph3PS)] | 593 (P=S stretch) | Not specified | Not specified | core.ac.uk |
| [Rh(CO)2Cl(Ph3PO)] | Not applicable | Higher than Ph3PS complex | 1160 (P=O stretch) | core.ac.uk |
| [Rh(CO)2Cl(Ph3PSe)] | 538 (P=Se stretch) | Lower than Ph3PS complex | Not specified | core.ac.uk |
| Rh/Al2O3 with CO | Not applicable | 2026, 2020 (gem-dicarbonyl) | Not specified | acs.org |
Note: This table is interactive and can be sorted by clicking on the column headers.
Raman spectroscopy, which detects inelastic scattering of monochromatic light, is an excellent complementary technique to FTIR. edinst.comgeochemsoc.org It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the Rh-S bond. semi.ac.cnspectroscopyworld.com In studies of rhodium sulfide (B99878) catalysts, Raman spectroscopy has been used to identify different rhodium sulfide phases (such as Rh2S3, Rh17S15, and RhS2) based on their unique spectral fingerprints. researchgate.net The non-destructive nature of Raman spectroscopy and its ability to be used with aqueous samples make it a versatile tool for in-situ studies. edinst.comspectroscopyworld.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of this compound complexes in solution. nsf.gov A variety of NMR techniques can provide detailed information about the ligand environment, molecular dynamics, and the formation of larger assemblies.
¹H NMR spectroscopy provides information on the proton environment within the ligands of a this compound complex. researchgate.netrsc.orgresearchgate.net Chemical shifts and coupling constants in the ¹H NMR spectrum can reveal how ligands are coordinated to the rhodium center. For example, in rhodium(I) diolefin complexes, the olefinic proton signals of a coordinated cyclooctadiene (cod) ligand are shifted upon binding to rhodium, and the extent of this shift can indicate the nature of the trans ligand. cdnsciencepub.com
Heteronuclear NMR, such as ³¹P and ¹⁰³Rh NMR, offers more direct insight into the metal-ligand bonding. huji.ac.il ¹⁰³Rh NMR is particularly powerful, though often challenging due to the low sensitivity of the ¹⁰³Rh nucleus. huji.ac.il However, indirect detection methods, such as ¹H-¹⁰³Rh HMQC, can overcome this limitation. huji.ac.il The chemical shift range in ¹⁰³Rh NMR is vast, making it highly sensitive to the coordination environment, oxidation state, and ligand type. huji.ac.il For instance, the ¹J(Rh-P) coupling constants in ³¹P NMR spectra of rhodium phosphine (B1218219) complexes provide clear evidence of phosphorus-rhodium bonding and can range from 20 to 375 Hz depending on the complex's geometry and electronic structure. cdnsciencepub.comhuji.ac.il In rhodium(I) carbonyl complexes with triphenylphosphine sulfide, the ³¹P NMR chemical shift shows a small downfield shift upon coordination compared to the free ligand. core.ac.uk
Table 2: Representative NMR Data for Rhodium Complexes
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Dirhodium complex | ¹⁰³Rh | Varies | J(Rh-P) observed | huji.ac.il |
| [Rh(cod)(ligand)]⁺ | ¹H (olefinic) | 2.9-4.3 (trans to P), 4.1-5.9 (trans to N) | Not specified | cdnsciencepub.com |
| [Rh(CO)2Cl(Ph3PS)] | ³¹P | 46.71 | Not specified | core.ac.uk |
| Rhodium(III) benziporphyrin | ¹³C | Not specified | ¹J(Rh-Csp²) = 23-26 | researchgate.net |
Note: This table is interactive and can be sorted by clicking on the column headers.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. uio.nonumberanalytics.com This "NMR chromatography" is particularly valuable for studying the formation of supramolecular assemblies of this compound complexes in solution. rsc.orgrsc.org By measuring the diffusion coefficient, one can determine the extent of aggregation or the formation of larger host-guest complexes. uio.nonih.gov A decrease in the diffusion coefficient of a this compound monomer upon changes in concentration or addition of a guest molecule would indicate the formation of a larger supramolecular structure. rsc.org
X-ray Diffraction Techniques for Solid-State Structural Determination
Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry and Bond Distances
In the context of rhodium-sulfur compounds, SCXRD provides unambiguous evidence of the coordination environment around the rhodium center, the bonding modes of the sulfur ligands (e.g., terminal, bridging), and the exact distances of Rh-S and other bonds. rsc.orggeoscienceworld.org For instance, studies on rhodium complexes with dithiolate ligands have successfully used SCXRD to confirm their distinct structural classes, revealing the subtle interplay of sulfur donor atoms in chelating and bridging coordination modes. rsc.org The analysis of a cationic rhodium(I) complex featuring a γ-phosphino-functionalized propyl phenyl sulfide ligand demonstrated a slightly distorted square-planar conformation around the rhodium atom, a detail only accessible through SCXRD. acs.org
Illustrative SCXRD Data for a Rhodium-Sulfur Complex Note: The following data is representative of values obtained for rhodium-sulfur complexes and serves to illustrate the type of information generated by SCXRD.
| Parameter | Value (Å / °) | Description |
| Bond Distances | ||
| Rh–S1 | 2.358(1) | Distance between Rhodium and Sulfur atom 1 |
| Rh–S2 | 2.365(1) | Distance between Rhodium and Sulfur atom 2 |
| Rh–C(alkene) | 2.150(4) - 2.161(4) | Range of distances to coordinated alkene carbons |
| Bond Angles | ||
| S1–Rh–S2 | 90.5(1) | Angle defining the bite of a chelating sulfide ligand |
| P1–Rh–P2 | 89.7(1) | Angle between coordinating phosphine ligands |
| C(alkene)–Rh–C(alkene) | 38.2(2) | Angle within a coordinated olefin moiety |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is an essential technique for identifying the crystalline phases present in a bulk sample. chemrxiv.orgresearchgate.net Unlike SCXRD, which requires a single, perfect crystal, PXRD analyzes a polycrystalline powder, yielding a diffraction pattern that serves as a fingerprint for a specific crystalline material. researchgate.net This method is crucial for verifying the synthesis of a target phase, assessing its purity, and identifying any crystalline impurities. chemrxiv.orgresearchgate.net
For rhodium sulfide materials, PXRD is used to confirm the formation of specific phases, such as Rh₁₇S₁₅ or Rh₂S₃. chemrxiv.orgchemrxiv.org The positions and relative intensities of the diffraction peaks are compared against reference patterns from crystallographic databases to perform phase identification. researchgate.netresearchgate.net The width of the diffraction peaks can also provide information about the average size of the crystallites; broader peaks typically indicate the formation of smaller nanoparticles. chemrxiv.orgchemrxiv.org For example, in the synthesis of silica-supported rhodium sulfide nanoparticles, the presence of very broad reflexes in the PXRD pattern was a key indicator of the formation of small crystallites. chemrxiv.org
Illustrative PXRD Data for Rhodium Sulfide Phase Identification Note: This table illustrates how PXRD data is used to distinguish between different rhodium sulfide phases based on their characteristic diffraction peaks.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Assignment |
| 27.8 | 3.20 | 100 | Rh₂S₃ (Major Peak) |
| 32.2 | 2.78 | 85 | Rh₂S₃ |
| 45.5 | 1.99 | 60 | Rh₂S₃ |
| 31.5 | 2.84 | 90 | Rh₁₇S₁₅ |
| 42.1 | 2.14 | 75 | Rh₁₇S₁₅ |
| 52.5 | 1.74 | 80 | Rh₁₇S₁₅ (440) Peak |
Photoelectron Spectroscopy for Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) for Rhodium and Sulfur Oxidation States and Bonding Environments
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. The analysis of the Rh 3d and S 2p core level spectra is particularly insightful for rhodium-sulfur compounds.
The binding energy of the Rh 3d photoelectrons is highly sensitive to the oxidation state of the rhodium atom. thermofisher.com Metallic rhodium (Rh⁰) exhibits a characteristic Rh 3d₅/₂ peak at approximately 307.5 eV. In rhodium sulfides, this peak shifts to higher binding energies, indicating an oxidized state (Rhδ⁺). chemrxiv.org For instance, a doublet observed at binding energies of 309.0-309.5 eV (for Rh 3d₅/₂) and around 314.4 eV (for Rh 3d₃/₂) is typically assigned to covalently bonded rhodium in a sulfide matrix, such as Rh³⁺ or Rh⁴⁺. chemrxiv.orgnih.gov Similarly, the S 2p spectrum can distinguish between different sulfide species. A peak around 162.7 eV is characteristic of S²⁻ ions in a metal sulfide. nih.govthermofisher.com The absence of a signal around 164 eV can confirm the absence of elemental sulfur. chemrxiv.org
Illustrative XPS Binding Energy Data for Rhodium Sulfide Species Note: This table provides representative binding energies (BE) for rhodium and sulfur in different chemical states, as would be determined by XPS. All values are referenced to adventitious C 1s at 284.8 eV.
| Element | XPS Region | Binding Energy (eV) | Assigned Chemical State |
| Rhodium | Rh 3d₅/₂ | 307.5 | Metallic Rhodium (Rh⁰) |
| Rhodium | Rh 3d₃/₂ | 312.2 | Metallic Rhodium (Rh⁰) |
| Rhodium | Rh 3d₅/₂ | 309.0 | Rhodium Sulfide (Rh³⁺/Rh⁴⁺) nih.gov |
| Rhodium | Rh 3d₃/₂ | 313.7 | Rhodium Sulfide (Rh³⁺/Rh⁴⁺) nih.gov |
| Sulfur | S 2p₃/₂ | 162.7 | Metal Sulfide (S²⁻) nih.gov |
| Sulfur | S 2p₁/₂ | 163.9 | Metal Sulfide (S²⁻) nih.gov |
| Sulfur | S 2p | ~164.0 | Elemental Sulfur (S⁰) |
Mass Spectrometry for Molecular Mass and Fragment Analysis
Direct Injection Mass Spectrometry (DIMS) for Compound Confirmation
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is widely used to confirm the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns. rsc.orgunizulu.ac.za Direct Injection Mass Spectrometry (DIMS) involves the introduction of a sample directly into the ion source without prior chromatographic separation, offering rapid analysis. researchgate.net
For this compound and its coordination complexes, techniques like high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. acs.org The observed isotopic pattern for a molecular ion containing rhodium would be a key identifier, given rhodium's single stable isotope (¹⁰³Rh). Analysis of rhodium-containing minerals and complexes has been successfully performed using various mass spectrometry techniques, demonstrating its utility in confirming composition and quantifying trace amounts. researchgate.netnih.govacs.org
Hypothetical Mass Spectrometry Fragmentation Data for a this compound Complex Note: This table shows a hypothetical fragmentation pattern for an illustrative complex, [Rh(S)(Ligand)₂]⁺, to demonstrate the data obtained from a mass spectrometry experiment.
| m/z (Daltons) | Proposed Fragment | Description |
| 550.1234 | [Rh(S)(Ligand)₂]⁺ | Molecular Ion (M⁺) |
| 518.1123 | [Rh(Ligand)₂]⁺ | Loss of sulfur atom [M-S]⁺ |
| 340.0567 | [Rh(S)(Ligand)]⁺ | Loss of one ligand molecule [M-Ligand]⁺ |
| 135.0111 | [RhS]⁺ | Rhodium and sulfur fragment |
| 102.9055 | [Rh]⁺ | Rhodium ion |
Electron Microscopy for Microstructural and Elemental Distribution Elucidation
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology, size, and microstructure of materials at the micro- and nanoscale. mdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), these methods also provide elemental maps, showing the spatial distribution of constituent elements. vaccoat.comspectroscopyonline.com
For rhodium sulfide materials, particularly nanoparticles, TEM provides direct images of the particles, allowing for the determination of their size, shape, and dispersion on a support material. chemrxiv.orgresearchgate.net High-Resolution TEM (HR-TEM) can even resolve the lattice fringes of the crystalline nanoparticles. chemrxiv.org EDX elemental mapping is crucial for confirming the co-localization of rhodium and sulfur within the nanostructures, verifying the formation of a rhodium sulfide phase rather than separate metal and sulfur domains. chemrxiv.orgchemrxiv.org This combined approach provides a powerful correlation between the structure and elemental composition at the nanoscale. researchgate.net
Summary of Electron Microscopy Findings for Rhodium Sulfide Nanoparticles Note: This table summarizes the typical information obtained from electron microscopy analysis of a supported rhodium sulfide catalyst.
| Technique | Observation | Interpretation |
| TEM | Well-dispersed, quasi-spherical nanoparticles | Successful synthesis of nanoparticles with good dispersion on the support. chemrxiv.org |
| Particle Size Analysis (from TEM) | Average particle diameter of 5-10 nm | Provides quantitative data on the size of the synthesized nanoparticles. |
| HR-TEM | Measured lattice fringe distances match theoretical d-spacing | Confirms the crystalline nature and phase identity of the nanoparticles. chemrxiv.orgresearchgate.net |
| SEM-EDX Mapping | Uniform distribution of Rh and S signals across the sample area | Demonstrates homogeneous elemental distribution, confirming the formation of rhodium sulfide. chemrxiv.orgchemrxiv.org |
Scanning Electron Microscopy (SEM) for Surface Details and Elemental Mapping
Scanning Electron Microscopy (SEM) is a pivotal technique for investigating the surface topography and elemental composition of this compound materials. fiveable.meair.app.br This method utilizes a focused beam of electrons to scan the sample's surface, generating signals that reveal detailed information about its morphology. fiveable.meair.app.br SEM is widely employed to analyze the surface texture, grain structure, and defects of various materials, including metals and alloys. air.app.br
In the context of rhodium sulfide synthesis, SEM has been instrumental in examining the microstructure of resulting materials. unizulu.ac.zacore.ac.uk For instance, studies on rhodium sulfide thin films deposited via aerosol-assisted chemical vapor deposition (AACVD) have utilized SEM to characterize the surface morphology. unizulu.ac.za The technique allows for the visualization of surface features in the nanometer to micrometer range, which is crucial for understanding the growth and quality of the deposited films. fiveable.me
A key advantage of SEM is its integration with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which facilitates elemental mapping. nanoscience.comjeolusa.com When the electron beam interacts with the sample, it generates characteristic X-rays unique to the elements present. jeolusa.com By analyzing these X-rays, EDS can determine the elemental composition of the sample and generate maps showing the spatial distribution of each element across the surface. nanoscience.comresearchgate.net This combined SEM-EDS approach is invaluable for confirming the presence and distribution of rhodium and sulfur in this compound compounds and for identifying any impurities or elemental segregation. jeolusa.com
The data obtained from SEM and EDS analyses provide a comprehensive picture of the surface characteristics of this compound materials.
Table 1: SEM-EDS Analysis of a Hypothetical this compound Sample
| Parameter | Description | Typical Findings |
|---|---|---|
| Imaging Mode | Secondary Electron (SE) | Provides high-resolution topographical images revealing surface morphology, such as particle size and shape. |
| Backscattered Electron (BSE) | Offers compositional contrast, where heavier elements (like rhodium) appear brighter, highlighting their distribution. air.app.br | |
| Elemental Mapping | Energy-Dispersive X-ray Spectroscopy (EDS) | Generates maps showing the co-localization of rhodium and sulfur, confirming the formation of the desired compound. researchgate.netrsc.org |
| Quantitative Analysis | EDS Point Analysis | Provides the atomic and weight percentages of elements at specific points on the sample surface. |
Transmission Electron Microscopy (TEM) for Internal Structure and Lattice Resolution
Transmission Electron Microscopy (TEM) offers a deeper look into the internal structure of this compound materials, providing information at the atomic scale. fiveable.me Unlike SEM, which probes the surface, TEM transmits a beam of electrons through an ultra-thin sample to create an image. fiveable.me This technique is essential for visualizing the internal features, crystal structure, and defects within the material. e3s-conferences.org
The preparation of samples for TEM is a meticulous process, as they must be thin enough (typically under 100 nm) to allow electrons to pass through. fiveable.me Once prepared, TEM analysis can reveal the size, shape, and distribution of nanoparticles, as demonstrated in the characterization of rhodium sulfide nanoparticles. unizulu.ac.za High-Resolution TEM (HRTEM) can even resolve individual atomic columns, providing direct insight into the crystalline lattice. fiveable.me By measuring the spacing between lattice fringes in an HRTEM image, the crystal structure of the this compound compound can be identified and compared with known phases of rhodium sulfide, such as Rh₂S₃, Rh₃S₄, and Rh₁₇S₁₅. researchgate.nettedpella.com
Electron diffraction, a technique often performed within a TEM, provides further crystallographic information. fiveable.me The diffraction pattern produced can be used to determine the crystal system and lattice parameters of the material.
| Selected Area Electron Diffraction (SAED) | Produces a diffraction pattern from a specific area of the sample. fiveable.me | The pattern would consist of spots or rings that can be indexed to a particular rhodium sulfide crystal structure. |
Elemental Analysis for Compositional Verification (e.g., CHNS)
Elemental analysis provides a quantitative determination of the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. measurlabs.com This technique is fundamental for verifying the composition of newly synthesized compounds, including organometallic precursors used to create this compound materials. mdpi.comvelp.com
In the synthesis of rhodium sulfide complexes, organic ligands are often used. unizulu.ac.za Elemental analysis is crucial to confirm the composition of these precursor complexes before they are used to synthesize the final inorganic material. mdpi.com The process typically involves the combustion of a small amount of the sample, followed by the separation and detection of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂). measurlabs.com
By comparing the experimentally determined percentages of C, H, N, and S with the calculated theoretical values for the proposed chemical formula, the purity and stoichiometry of the compound can be confirmed. diva-portal.org This verification is a critical step in the characterization process, ensuring that the synthesized material has the intended composition. velp.com
Table 3: Elemental Analysis Data for a Hypothetical this compound Precursor Complex
| Element | Theoretical % | Experimental % | Deviation % |
|---|---|---|---|
| Carbon (C) | 45.10 | 45.21 | +0.11 |
| Hydrogen (H) | 4.80 | 4.97 | +0.17 |
| Nitrogen (N) | 10.50 | 10.14 | -0.36 |
| Sulfur (S) | 12.75 | 12.60 | -0.15 |
This table illustrates how the experimental results from a CHNS analyzer are compared against the theoretical values calculated from the compound's presumed formula. Small deviations are expected due to experimental factors.
Electronic Structure and Bonding in Sulfanylidenerhodium Complexes
Theoretical Frameworks for Describing Metal-Sulfur Covalency and Oxidation States
The description of the electronic structure in sulfanylidenerhodium complexes, particularly the nature of the rhodium-sulfur bond, requires robust theoretical frameworks that can accurately account for electron-sharing and formal oxidation states. The inherent covalency of metal-ligand bonds in transition metal complexes often makes simple ionic models and integer oxidation state assignments inadequate. researchgate.net
Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structures of rhodium and iridium complexes. researchgate.netrsc.org It allows for the calculation of molecular orbitals and the analysis of bonding, providing insights into the degree of covalency. For high-valent transition metal complexes, the significant mixing of metal and ligand orbitals can lead to what is known as an "inverted ligand field," a scenario that complicates traditional oxidation state assignments. nih.govacs.org
To address the ambiguities in assigning oxidation states, computational methods based on localized orbitals, such as the Intrinsic Oxidation State (IOS) framework, have been developed. nih.govacs.org This approach partitions the electron density based on quantum chemical calculations to derive oxidation states that align with experimental observations. nih.govrug.nl For rhodium-sulfur bonds, which exhibit substantial covalent character due to the charge transfer from rhodium to sulfur, such frameworks are essential. chemrxiv.org This charge transfer results in cationic rhodium centers and a destabilization of CO adsorption on related rhodium sulfide (B99878) surfaces, which is evidenced by a weak electron back-donation from the cationic rhodium to the π* orbitals of CO. chemrxiv.org The IUPAC defines the oxidation state as the charge of an atom after an ionic approximation of its heteronuclear bonds, a concept that is rigorously tested and refined by these computational approaches. rug.nl
Computational Elucidation of Electronic Configurations and Orbitals in this compound
Computational chemistry provides a powerful lens for examining the specific electronic configurations and molecular orbitals in this compound complexes. wikipedia.org The distribution of electrons in atomic or molecular orbitals dictates the chemical and physical properties of the molecule. wikipedia.orgnih.gov For rhodium, a group 9 element, the ground state valence electron configuration is typically [Kr] 4d⁸ 5s¹, an anomaly also seen in neighboring elements. wikipedia.org In its complexes, the distribution of these valence electrons in molecular orbitals is key.
In square-planar d⁸-configured rhodium complexes, such as those containing pyridine (B92270) di-imine (PDI) ligands, the metal center is diamagnetic. mdpi.com DFT calculations on such complexes reveal the nature of the metal-ligand bonding. For instance, in rhodium thiolato complexes, a significant dπ-pπ interaction between the rhodium center and the sulfur donor ligand suggests a partial multiple-bond character. researchgate.net This interaction involves the donation of electron density from filled sulfur p-orbitals to empty or partially filled d-orbitals on the rhodium center, forming π-bonds that supplement the primary σ-bond.
The molecular orbitals in a terminal this compound (Rh=S) complex can be conceptualized as follows:
σ-bond: Formed by the overlap of a rhodium dσ-orbital (typically d_z²) with a sulfur pσ-orbital.
π-bonds: Two perpendicular π-bonds can be formed by the overlap of rhodium dπ-orbitals (d_xz, d_yz) with the corresponding sulfur pπ-orbitals (p_x, p_y).
Detailed Analysis of Rhodium-Sulfur Bond Characteristics and Strengths
The rhodium-sulfur bond is a focal point of structural and energetic analysis in this compound chemistry. Its characteristics, such as length and strength, are influenced by the oxidation state of the rhodium, the coordination number, and the nature of other ligands in the complex.
Experimental data from X-ray crystallography combined with DFT calculations provide precise measurements of Rh-S bond lengths. In square-planar pyridine di-imine (PDI) iridium sulfido complexes, which serve as close analogs, Ir-S bond distances are reported in the range of 2.241 Å to 2.269 Å. mdpi.com A related (POP)Rh-SH pincer complex exhibited a Rh-S bond distance of 2.286 Å. mdpi.com These values are notably shorter than the average Rh-S bond lengths found in a survey of square-planar complexes in the Cambridge Structural Database (CSD), which average 2.37 ± 0.04 Å, indicating the strong bond in these specific pincer and PDI systems. mdpi.com The partial multiple bond character arising from dπ-pπ interactions contributes to this shortening. researchgate.net
The strength of the Rh-S bond can be estimated through bond dissociation energies (BDEs). For the gaseous diatomic species RhS, the bond enthalpy has been determined to be 353.1 ± 17 kJ mol⁻¹. webelements.com In comparison, the diatomic RhO bond is slightly stronger at 377 ± 63 kJ mol⁻¹. ucsb.edu It is important to note that these values for diatomic molecules in the gas phase may differ significantly from the bond energies within a multi-ligand coordination complex in solution or the solid state. webelements.com
| Complex Type | Parameter | Value | Method |
|---|---|---|---|
| (POP)Rh-SH Pincer Complex | Rh-S Bond Length | 2.286 Å | X-ray Crystallography |
| Analogous (PDI)Ir-SMe Complex | Ir-S Bond Length | 2.241 - 2.269 Å | X-ray Crystallography |
| Average Square-Planar Rh-S Complexes | Rh-S Bond Length | 2.37 ± 0.04 Å | CSD Survey |
| Diatomic RhS (gas phase) | Bond Enthalpy | 353.1 ± 17 kJ mol⁻¹ | Spectroscopic/Mass Spectrometric |
Influence of Ancillary Ligands on Electronic Structure and Reactivity
Ancillary ligands are broadly categorized by their electronic characteristics: pure σ-donors, σ-donor/π-acceptors, and π-donors.
Strong π-accepting ligands , such as 2-phenylazopyridine (pap), withdraw electron density from the rhodium center. This can stabilize lower oxidation states and may increase the electrophilicity of the sulfido ligand. rsc.org
Strong σ-donating ligands , like acetylacetonate (B107027) (acac⁻), increase electron density on the rhodium. This enhances the metal's ability to engage in π-backbonding to the sulfur atom, strengthening the Rh=S bond and potentially favoring higher oxidation states. rsc.org
Phosphine (B1218219) ligands (PR₃) are highly tunable. Electron-rich phosphines are strong σ-donors, while those with electron-withdrawing substituents have greater π-acceptor character. The choice of phosphine can therefore be used to systematically alter the electronic properties of the rhodium center. csic.es
N-heterocyclic carbenes (NHCs) are strong σ-donors with minimal π-acidity, making them effective at stabilizing metal centers and influencing reactivity in processes like Si-H bond activation in related systems. acs.org
The trans-influence of a ligand—its effect on the bond trans to it—is a critical factor. researcher.life A ligand with a strong trans-influence will weaken the bond opposite to it. For a this compound complex, a strongly trans-influencing ligand positioned opposite the sulfido group could labilize the Rh=S bond. Studies on diruthenium complexes have shown that changing ancillary ligands from moderately π-accepting 2,2'-bipyridine (B1663995) (bpy) to strongly σ-donating acetylacetonate (acac⁻) can shift the metal's redox potential by a large margin, demonstrating the profound electronic impact of the ligand sphere. rsc.org This principle is directly applicable to this compound systems, where the ancillary ligands dictate the electron-richness of the rhodium and thus its interaction with the sulfido ligand, ultimately controlling the complex's catalytic activity or stoichiometric reactivity. academie-sciences.frcsic.es
Reactivity Profiles and Mechanistic Investigations of Sulfanylidenerhodium
Catalytic Transformations Mediated by Sulfanylidenerhodium Species
Rhodium complexes serve as highly effective catalysts for a variety of transformations involving sulfur-containing compounds. Their activity stems from the ability to cleave stable bonds, such as S-S and C-S, and facilitate the transfer of sulfur-based functional groups to organic molecules.
Rhodium-catalyzed reactions are a cornerstone for the formation of carbon-sulfur (C–S) bonds, providing an alternative to traditional methods that often require harsh conditions or pre-functionalized substrates. researchgate.net These catalytic systems are particularly adept at activating relatively inert sulfur sources like disulfides and elemental sulfur. mdpi.comnih.govresearchgate.net The general approach involves the cleavage of an S-S bond in a disulfide (RS-SR) by a low-valent rhodium complex, which then facilitates the transfer of the resulting organothio (RS) group to an organic substrate. mdpi.comnih.gov This methodology is notable for not requiring bases or organometallic reagents, which are common in conventional nucleophilic substitution syntheses of organosulfur compounds. mdpi.comresearchgate.net The versatility of this approach allows for the synthesis of thioethers through reactions involving various organic substrates, including alkynes, allenes, and aryl or alkyl halides. researchgate.net A key feature of many rhodium-catalyzed C-S bond formations is their reversibility, which allows for dynamic chemical equilibria and interconversion reactions. mdpi.comnih.govnih.gov
The activation of sulfur compounds by rhodium catalysts enables the synthesis of a wide array of organosulfur compounds. nih.govdntb.gov.ua Rhodium complexes efficiently catalyze the transfer of organothio groups to various organic and inorganic molecules, including alkynes, allenes, and isonitriles. dntb.gov.ua The reactions often proceed through the cleavage of S-S bonds, with the catalyst activating the sulfur-containing reagent for subsequent substitution or insertion reactions. mdpi.com
For instance, rhodium catalysts can promote the insertion of sulfur into various bonds. mdpi.com Diaryl disulfides react effectively with elemental sulfur in the presence of a rhodium catalyst to yield polysulfides, such as trisulfides and tetrasulfides. mdpi.com Similarly, isonitriles undergo a 1,1-insertion of sulfur at the nitrogen atom to form thioisonitriles under rhodium catalysis. mdpi.com These methods are advantageous as they often utilize disulfides and elemental sulfur, which are easier to handle and less odorous than thiols. mdpi.comresearchgate.net The high tolerance for various functional groups, including amides, amines, and carboxylic acids, underscores the chemoselectivity of rhodium catalysis, which preferentially activates sulfur compounds. mdpi.com
| Catalyst System | Substrates | Product Type | Reference |
| RhH(PPh₃)₄ | Di(octyl) disulfide, H₂ | 1-Octanethiol | mdpi.com |
| RhCl₃ | Insulin, Thioglycolic acid | Modified Insulin (Disulfide Exchange) | mdpi.com |
| Rhodium Complex | Diaryl disulfides, S₈ | Diaryl polysulfides | mdpi.com |
| Rhodium Complex | Isonitriles, S₈ | Thioisonitriles | mdpi.com |
Desulfurization is a critical process for removing sulfur from organic molecules, with significant industrial relevance in the hydrodesulfurization (HDS) of fossil fuels. While much of the foundational research on homogeneous desulfurization models has focused on nickel, the mechanistic principles are relevant to understanding potential rhodium-mediated pathways. lehigh.edu A key step in these processes is the cleavage of a C-S bond, often via oxidative addition to a low-valent metal center. lehigh.edukyoto-u.ac.jp
Elementary Reactions and Intermediates in this compound Catalysis
The catalytic cycles involving this compound species are built upon a series of fundamental organometallic reactions. Understanding these elementary steps, such as ligand insertion, oxidative addition, and reductive elimination, is essential for elucidating reaction mechanisms and designing more efficient catalysts.
Insertion reactions are a class of reactions where a molecule interposes itself into an existing metal-ligand bond. wikipedia.org A well-documented example in rhodium chemistry is the insertion of sulfur dioxide (SO₂) into rhodium-carbon (Rh-C) bonds. acs.orgacs.orgfigshare.com This reaction occurs with both rhodium alkyl and aryl complexes, leading to the formation of S-bound sulfinate products. acs.orgacs.org For example, the addition of SO₂ to complexes like CpRh(PMe₃)(Cl)(R) (where R is a phenyl or methyl group) results in the quantitative formation of the corresponding S-sulfinate complex, CpRh(PMe₃)(SO₂R)(Cl). acs.org
The mechanism is believed to involve the electrophilic attack of the SO₂ molecule on the metal-carbon bond. acs.orgacs.org This is consistent with the observation that the reaction is faster for more electron-donating alkyl groups (like methyl) compared to more sterically hindered and less electron-donating aryl groups (like phenyl). acs.org During this insertion, the oxidation state of the rhodium center remains unchanged. acs.org The resulting sulfinate ligand can be subsequently protonated and removed from the metal center, generating a free sulfinic acid, which demonstrates a method for functionalizing an organic group previously bound to the metal. acs.orgacs.org
| Starting Rhodium Complex | Product of SO₂ Insertion | Key Observation | Reference |
| CpRh(PMe₃)(Cl)(C₆H₅) | CpRh(PMe₃)(SO₂C₆H₅)(Cl) | Quantitative formation at room temp. | acs.org |
| CpRh(PMe₃)(Cl)(CH₃) | CpRh(PMe₃)(SO₂CH₃)(Cl) | Faster reaction than with phenyl complex; S-sulfinate confirmed by X-ray crystallography. | acs.orgacs.org |
Oxidative addition and reductive elimination are fundamental steps that define many catalytic cycles involving transition metals, including rhodium-catalyzed reactions of sulfur compounds. nih.gov
Oxidative Addition: The catalytic cycle for many C-S bond-forming reactions begins with the oxidative addition of a sulfur-containing substrate to a low-valent rhodium(I) center. mdpi.comnih.gov For instance, in reactions using disulfides (RS-SR), the S-S bond cleaves and adds to the rhodium complex, forming an S-Rh-S species and increasing the metal's oxidation state to Rh(III). mdpi.com This initial activation is crucial for subsequent transformations. mdpi.com Similarly, the cleavage of C-S bonds in substrates like aryl sulfides can occur via oxidative addition to an electron-rich rhodium center, although this can be a challenging step due to the stability of the C-S bond. kyoto-u.ac.jp
Sulfur Atom Transfer Mechanisms and Their Chemical Implications
The transfer of sulfur atoms is a fundamental process in chemistry with significant implications for the synthesis of organosulfur compounds. This compound complexes are key intermediates in these transformations, facilitating the movement of sulfur from a donor molecule to an acceptor. The mechanisms governing these transfers are intricate, often involving the rhodium center in multiple oxidation states and coordination geometries.
Another mechanistic pathway involves the direct activation of sulfur-containing reagents like isothiocyanates (R-N=C=S). Rhodium pincer complexes can cleave the C=S bond in these molecules, sequestering the sulfur atom onto the metal center. researchgate.net This newly formed this compound unit can then participate in subsequent reactions, effectively acting as a sulfur atom shuttle. The table below details bond cleavage events by rhodium pincer complexes that generate sulfur-bearing intermediates capable of sulfur transfer.
| Reactant | Bond Cleaved | Resulting Rhodium Species | Reference |
|---|---|---|---|
| Isothiocyanate (R-N=C=S) | C=S | η²-coordinated sulfide (B99878) pincer complex | researchgate.net |
| Disulfide (R-S-S-R) | S-S | Sulfur-bridged dimeric rhodium complex | researchgate.net |
| Carbon Disulfide (CS₂) | C=S | η²-C,S coordinated complex | researchgate.net |
The chemical implication of these sulfur transfer reactions is profound. They provide a catalytic route for the synthesis of a wide array of organosulfur compounds, which are vital in pharmaceuticals and materials science. nih.govnih.gov By mediating sulfur transfer, this compound intermediates allow for the use of more manageable sulfur sources than traditional reagents like thiols, which are often volatile and malodorous. nih.govresearchgate.net Furthermore, these mechanisms are central to catalytic cycles for reactions like desulfurization and the formation of thioesters and thioalkynes. mdpi.com
Chemical Equilibrium and Reversibility Studies in Rhodium-Sulfur Reactions
A defining characteristic of many rhodium-catalyzed reactions involving sulfur compounds is their reversible nature, which leads to chemical equilibria. nih.govnih.govresearchgate.net This reversibility stems from the fact that the thermodynamic stabilities of the reactants and products are often similar, and the activation barriers for both the forward and reverse reactions are relatively low under catalytic conditions. nih.gov This phenomenon has been extensively studied in the context of rhodium-catalyzed transformations of disulfides. nih.govnih.govresearchgate.netmdpi.com
The working hypothesis for these reactions involves the oxidative addition of a disulfide's S-S bond to a low-valent rhodium complex, forming an S-Rh-S species. nih.govmdpi.com Subsequent steps, such as substitution or insertion, lead to the final product. Crucially, each step in this sequence is considered reversible. nih.gov This reversibility is experimentally confirmed by disulfide exchange reactions, where mixing two different symmetrical disulfides in the presence of a rhodium catalyst leads to the formation of an unsymmetrical disulfide, indicating a state of equilibrium. mdpi.com
The reversibility of C-S bond formation is also a key aspect. Rhodium catalysts can cleave C-S bonds in the product molecules, which means that in the presence of a suitable acceptor, products can be converted into different organosulfur compounds. nih.govmdpi.com This dynamic nature allows for interconversion reactions, where the direction of the reaction can be controlled by manipulating the reaction conditions to shift the equilibrium. researchgate.net
| Reaction Type | Description | Key Intermediate | Implication of Reversibility | Reference |
|---|---|---|---|---|
| Disulfide Exchange | R-S-S-R + R'-S-S-R' ⇌ 2 R-S-S-R' | S-Rh-S species | Confirms reversible S-S bond cleavage. | mdpi.com |
| Thiolation of 1-Alkynes | R-C≡CH + R'SSR' ⇌ R-C≡C-SR' + R'SH | C-Rh-SR' species | Allows for organothio exchange reactions. | mdpi.com |
| Thioester Synthesis | Reaction of disulfides with acyl sources. | C-Rh-SR' species | Products can be converted to other sulfur compounds. | nih.govmdpi.com |
The implications of this equilibrium behavior are significant for synthetic chemistry. While chemical equilibrium can sometimes be seen as a limitation on reaction yield, it also offers unique opportunities for designing novel transformations and interconversion reactions between different classes of organosulfur compounds. nih.govresearchgate.net
Activation of Small Molecules by this compound Centers
The unique electronic and structural properties of the rhodium-sulfur bond in this compound complexes make them potent centers for the activation of small, often inert, molecules. rsc.org The metal-sulfur linkage can exhibit multiple bonding character and possesses both nucleophilic (at sulfur) and electrophilic (at rhodium) attributes, facilitating interactions with a variety of substrates. This reactivity is analogous to that observed in other transition metal sulfido, oxo, and nitride complexes, which are known to activate strong chemical bonds. nih.gov The activation process typically involves the coordination of the small molecule to the rhodium center, followed by bond cleavage, which can be either homolytic or heterolytic.
Analogies to Hydrogen Activation by Transition Metal Sulfido Complexes
The activation of dihydrogen (H₂) is a cornerstone of catalysis, and transition metal sulfido complexes are known to be effective in this regard. illinois.eduresearchgate.net The reactivity of this compound can be understood through analogy with these systems. Two primary pathways for H₂ activation are recognized: homolytic and heterolytic cleavage. illinois.edu
Heterolytic Activation: This pathway involves the cleavage of the H-H bond across a polar metal-sulfur bond, resulting in the formation of a metal-hydride (M-H) and a sulfhydryl (S-H) group. This process occurs with no formal change in the metal's oxidation state. illinois.edu For a this compound (Rh=S) complex, this would proceed as: Rh=S + H₂ → H-Rh-SH. This is the predominant mode of hydrogen activation on many metal sulfide catalysts. researchgate.net
Homolytic Activation: This pathway involves the oxidative addition of H₂ to the metal center, typically in low-valent complexes or bimetallic systems. illinois.edu For instance, a dinuclear rhodium complex bridged by sulfido ligands, [Rh(μ-S)]₂, could react with H₂ to form two Rh-H bonds, leading to a formal oxidation of the rhodium centers. illinois.edu
The mode of activation is influenced by factors such as the electronic properties of the rhodium complex, temperature, and hydrogen pressure. researchgate.net
| Activation Pathway | Description | Resulting Species | Analogy for this compound | Reference |
|---|---|---|---|---|
| Heterolytic | Cleavage across the polar M-S bond. No change in metal oxidation state. | Metal-hydride (M-H) and sulfhydryl (S-H) | Rh=S + H₂ → H-Rh-SH | illinois.eduresearchgate.net |
| Homolytic | Oxidative addition to the metal center(s). Metal oxidation state increases. | Two metal-hydride bonds (e.g., in a dimer) | [Rh(μ-S)]₂ + H₂ → [H-Rh(μ-S)]₂ | illinois.edu |
Carbon-Hydrogen and Carbon-Sulfur Bond Cleavage Events
This compound centers and their precursors are highly effective at cleaving robust carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds, a critical step in many catalytic functionalization and degradation processes. mdpi.comnih.gov
C-H Bond Cleavage: Rhodium complexes can activate C-H bonds in a variety of organic molecules, including alkanes, arenes, and alkynes. mdpi.comnih.govnih.gov This reactivity is often directed by a coordinating group on the substrate, which brings the C-H bond into proximity with the rhodium center. nih.gov For example, the reaction of a disulfide with a terminal alkyne, catalyzed by a rhodium complex, proceeds via the cleavage of the alkyne's sp-hybridized C-H bond. mdpi.com The proposed mechanism involves oxidative addition of the C-H bond to the rhodium center, forming a rhodium-hydride-alkyl intermediate, which then undergoes further reaction to yield the thiolated product. mdpi.com A kinetic isotope effect is often observed in these reactions, indicating that C-H cleavage is a rate-determining step. nih.gov
C-S Bond Cleavage: The cleavage of C-S bonds is fundamental to hydrodesulfurization (HDS) processes and the synthetic manipulation of organosulfur compounds. Rhodium complexes, particularly those capable of forming sulfido intermediates, excel at this transformation. researchgate.netmdpi.comacs.org They can activate and cleave C-S bonds in substrates like thiophenes, thioesters, and allylic sulfides. mdpi.comnih.govacs.org The mechanism often involves the oxidative addition of the C-S bond to the rhodium(I) center, forming a rhodium(III) species. acs.org The reversibility of C-S bond formation under rhodium catalysis further highlights the ability of these complexes to actively cleave these bonds. mdpi.com
| Bond Type | Substrate Example | Catalyst/Complex Type | Proposed Mechanistic Step | Reference |
|---|---|---|---|---|
| C(sp)-H | 1-Alkynes | Rhodium(I) complexes | Oxidative addition of C-H bond to Rh | mdpi.com |
| C(sp²)-H | Phenyl sulfoxides | Rhodium(III) complexes | Sulfoxide-directed ortho-C-H activation | nih.gov |
| C(allyl)-S | Allylic aryl sulfides | Rhodium hydride complex | Insertion of Rh-H into C=C, followed by C-S cleavage | acs.org |
| C(sp²)-S | Thiophenes | Low-valent rhodium complexes | Oxidative addition of C-S bond to Rh | nih.gov |
| C(sp³)-S | Alkyl thioethers | Rhodium PCcarbeneP pincer complexes | Cleavage via metal-ligand cooperation | researchgate.net |
Theoretical and Computational Chemistry of Sulfanylidenerhodium Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, bonding, and stability of rhodium-sulfur compounds. researchgate.netpsu.edu DFT calculations allow for the prediction of molecular geometries, thermodynamic properties, and the nature of the metal-ligand interactions.
Preliminary computational models for the simple, neutral sulfanylidenerhodium (RhS) molecule suggest it is a theorized compound whose properties can be estimated using DFT. vulcanchem.com These calculations predict its geometry and electronic properties, such as the band gap, by drawing analogies to other structurally similar metal sulfides. vulcanchem.com For instance, density-of-states simulations predict a band gap of approximately 2.0 eV for a hypothetical bulk RhS structure. vulcanchem.com
More concrete computational and experimental work has been performed on the related cation, this compound(1+), or RhS+. Guided-ion-beam mass spectrometry (GIBMS) experiments, complemented by quantum chemical calculations, have provided precise thermochemical data. acs.org High-level calculations, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, have been used to determine the bond dissociation energy and explore the electronic ground and low-lying excited states. acs.org The ground state of RhS+ is identified as a triplet (³Σ⁻), with the Rh-S bond arising from the donation of a sulfur 3p orbital into the empty 5s orbital of the Rh⁺(³F, 4d⁸) ion. acs.org
DFT studies on more complex rhodium systems containing sulfur ligands further illuminate the nature of the Rh-S bond. rsc.org The introduction of sulfur-containing ligands can alter the geometric and electronic properties of the rhodium catalyst. rsc.org Analyses show that the higher electron affinity of sulfur compared to phosphorus leads to an increase in the Bader charge on the rhodium atom and a shortening of Rh-C bonds with reactive intermediates, enhancing their stability. rsc.org Advanced bonding analysis methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) have been employed to characterize the partial multiple-bond character of Rh-S bonds, which arises from dπ-pπ interactions between the metal center and the sulfur ligand. mdpi.commdpi.com
| Property | Computational Method | Calculated Value |
|---|---|---|
| Bond Dissociation Energy, D₀(Rh⁺−S) | CCSD(T) | 2.61 ± 0.12 eV |
| Ground State | CCSD(T)/B3LYP | ³Σ⁻ |
| Rh-S Bond Length | B3LYP/Def2TZVPP | 2.049 Å |
| Rh-S Bond Length | CCSD(T)/Def2TZVPP | 2.054 Å |
| Vibrational Frequency | B3LYP/Def2TZVPP | 567 cm⁻¹ |
| Vibrational Frequency | CCSD(T)/Def2TZVPP | 550 cm⁻¹ |
Data sourced from experimental and theoretical studies on the gas-phase reactivity of Rh⁺ with CS₂. acs.org
Computational Modeling of Reaction Mechanisms and Energy Landscapes in Rhodium-Sulfur Catalysis
Computational modeling is crucial for elucidating the complex reaction mechanisms and energy landscapes in rhodium-sulfur catalysis. ameslab.gov By mapping the potential energy surface, researchers can identify reaction intermediates, transition states, and determine the rate-limiting steps of a catalytic cycle. researchgate.netacs.org
A key mechanistic motif in rhodium-sulfur chemistry involves the oxidative addition of sulfur-sulfur bonds to a low-valent rhodium center. mdpi.com For example, DFT calculations support a mechanism where a Rh(I) complex reacts with a disulfide (RS-SR) via oxidative addition to form a dithiolate rhodium(III) intermediate (S-Rh(III)-S species). mdpi.com This step is often reversible and is a gateway to various subsequent substitution and insertion reactions that form new carbon-sulfur bonds. mdpi.com
These computational studies provide a detailed, step-by-step picture of the catalytic cycle. The energy profile helps rationalize experimental observations, such as product selectivity. For instance, in the hydrothiolation of alkynes catalyzed by rhodium complexes, DFT calculations have been employed to understand the preference for Markovnikov versus anti-Markovnikov products. rsc.org The calculations can trace the reaction pathway from the initial oxidative addition of the thiol S-H bond to the Rh(I) center, through the insertion of the alkyne, to the final reductive elimination of the vinyl sulfide (B99878) product. rsc.org
| Reaction Step | System | Description | Calculated Barrier (ΔG‡) |
|---|---|---|---|
| H₂ Splitting | [(triphos)Rh(μ-S)₂Rh(triphos)]²⁺ | Heterolytic splitting of H-H bond across an Rh-S linkage | 8.6 kcal mol⁻¹ |
| C-C Bond Cleavage | Rh-catalyzed Transfer Hydroarylation | β-carbon elimination from a rhodium-alkoxide intermediate | Turnover-limiting step acs.org |
| 1,4-Rh Shift | Cp*Rh(III)–(η¹-β-styryl) complex | Concerted σ-complex assisted metathesis (σ-CAM) | 27–34 kcal mol⁻¹ rsc.org |
Data illustrates the types of energetic barriers calculated for elementary steps in rhodium-catalyzed reactions. acs.orgnih.govrsc.org
Prediction of Spectroscopic Signatures for Experimental Validation
A powerful application of computational chemistry is the prediction of spectroscopic properties, which is essential for the identification and characterization of novel or transient species like this compound. nih.gov Theoretical spectra provide a reference against which experimental data can be compared, aiding in the assignment of observed signals.
Vibrational spectroscopy (Infrared and Raman) is a primary technique for molecular characterization. The vibrational frequencies of a molecule can be computed by calculating the second derivatives of the energy with respect to the atomic positions. gaussian.comnih.gov This analysis is only valid at a stationary point on the potential energy surface, such as an optimized geometry corresponding to an energy minimum. gaussian.com For the RhS⁺ cation, theoretical calculations have predicted its fundamental vibrational frequency, which compares favorably with values derived from experimental data. acs.org Such calculations are critical for distinguishing between different isomers or potential structures, as each will have a unique vibrational fingerprint. nih.gov
Beyond vibrational frequencies, other spectroscopic signatures can also be predicted. For paramagnetic species, such as certain rhodium(0) or rhodium(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a key characterization tool. DFT calculations can predict EPR parameters, such as g-tensors and hyperfine coupling constants. unige.ch For a Rh(0) complex containing thiophene (B33073) rings, DFT calculations of the hyperfine couplings were shown to be consistent with experimental measurements, confirming the electronic structure and the delocalization of the unpaired electron onto the rhodium center and ligands. unige.ch
| Species | Computational Method | Predicted Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| RhS⁺ | B3LYP/Def2TZVPP | 567 | Rh-S stretch |
| RhS⁺ | CCSD(T)/Def2TZVPP | 550 | Rh-S stretch |
| RhCS⁺ | B3LYP/Def2TZVPP | 1435 | C-S stretch |
| RhCS⁺ | B3LYP/Def2TZVPP | 494 | Rh-C stretch |
Predicted vibrational frequencies for RhS⁺ and the related RhCS⁺ provide key data for their potential identification in experimental settings like matrix isolation IR spectroscopy. acs.org
Molecular Dynamics Simulations for Dynamic Behavior and Ligand Mobility
Molecular dynamics (MD) simulations offer a powerful lens to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, ligand mobility, and solvent effects. nih.gov While static quantum chemical calculations describe stationary points on the potential energy surface, MD simulations model the trajectory of atoms and molecules over time, revealing the dynamic processes that govern chemical behavior. mdpi.com
For rhodium-sulfur systems, MD simulations can be used to explore the stability of sulfanylidene or thiolato ligands coordinated to a rhodium center. researchgate.net By simulating the complex in a solvent box, one can observe the flexibility of the ligand, the strength and persistence of the Rh-S bond, and the accessibility of the metal center to other reactants. researchgate.net Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com
In analogous studies of other metal-sulfur systems, MD simulations have been instrumental. For example, simulations of zinc-metallothionein proteins have revealed how the coordination dynamics of Zn-S bonds, along with protein domain interactions, modulate the unfolding of the protein. biorxiv.org Enhanced sampling techniques in MD, such as steered molecular dynamics, can be used to accelerate conformational transitions and explore larger regions of the conformational space than accessible in conventional simulations. biorxiv.org
Interconversion Pathways and Ligand Dynamics in Rhodium Sulfur Chemistry
Sulfido-Polysulfido Interconversions and Structural Transformations
The transformation between sulfido (S²⁻), disulfido (S₂²⁻), and longer polysulfido (Sₓ²⁻) ligands at a rhodium center is a key aspect of its sulfur chemistry. These interconversions are typically redox processes, often involving the addition or removal of elemental sulfur or other sulfur-transfer reagents.
A clear example of this interconversion is seen with half-sandwich rhodium complexes. The reaction of the dichloro complex CptRh(PMe₃)Cl₂ (where Cpt = η⁵-tBu₂C₅H₃) with ammonium (B1175870) polysulfide ((NH₄)₂Sₓ) yields a mixture of the cyclotetrasulfido complex, CptRh(PMe₃)(S₄) (4a), and the cyclohexasulfido complex, CptRh(PMe₃)(S₆) (4b) sciengine.com. These two polysulfido complexes can be interconverted; the tetrasulfido complex 4a reacts with excess ammonium polysulfide to generate the hexasulfido complex 4b in moderate yield sciengine.com. Conversely, the desulfurization of the hexasulfido complex 4b with a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) results in the formation of the tetrasulfido product 4a in a nearly quantitative yield sciengine.com.
The reaction of organometallic rhodium precursors with elemental sulfur can also lead to the formation of complexes with unusual polysulfide bridges. For instance, the reaction of [CpRh(CO)]₂ (Cp = η⁵-C₅Me₅) with elemental sulfur produces the dirhodium complex [(C₅Me₅)₂Rh₂S₈], which features two distinct S₄ bridging ligands uni-regensburg.de.
These structural transformations are accompanied by significant changes in the geometry and bonding within the complex. The formation of polysulfido ligands introduces S-S bonds of varying lengths and alters the Rh-S bond distances. The characterization of these species relies heavily on single-crystal X-ray diffraction, which provides precise measurements of these structural parameters sciengine.comuni-regensburg.de.
| Compound Name | Formula | Rh-S Bond Lengths (Å) | S-S Bond Lengths (Å) | Source(s) |
| Dirhodium Octasulfide Complex | [(C₅Me₅)₂Rh₂S₈] | 2.324 - 2.407 | 2.032 - 2.106 | uni-regensburg.de |
| Rhodium Sulfide (B99878) | Rh₃S₄ | N/A (Extended Solid) | N/A (Extended Solid) | researchgate.net |
| Iridium Phenyl Thiolato Complex | PDI-Ir-SPh | 2.269 | N/A | mdpi.com |
| Rhodium Pincer Hydrosulfido Complex | (POP)Rh-SH | 2.286 | N/A | mdpi.com |
Note: Data for directly comparable mononuclear rhodium sulfido vs. polysulfido complexes from a single source is limited. The table includes structurally characterized rhodium and related iridium complexes to illustrate typical bond lengths.
Role in Metal Cluster Formation and Interconversion Reactions
Hydrosulfido (SH⁻) and sulfido (S²⁻) rhodium complexes are valuable building blocks, or synthons, for the construction of higher nuclearity metal-sulfur clusters. These reactions often proceed through the deprotonation of hydrosulfido ligands or the direct reaction of sulfido complexes with other metal precursors.
A prominent example is the use of bis(hydrosulfido)-bridged dinuclear rhodium(I) complexes. The complex [Rh(μ-SH)(CO)(PR₃)]₂ can undergo a reversible, self-assembly reaction in solution to form the trinuclear hydrido-sulfido cluster [Rh₃(μ-H)(μ₃-S)₂(CO)₃(PR₃)₃], accompanied by the release of H₂S researchgate.net. This transformation from a dinuclear to a trinuclear cluster highlights the role of the hydrosulfido complex as a direct precursor to a more complex aggregate researchgate.net. The kinetics of this specific transformation were found to follow a second-order rate law, suggesting an associative mechanism researchgate.net.
Furthermore, these dinuclear hydrosulfido-rhodium complexes serve as versatile platforms for synthesizing a wide range of trinuclear heterometallic sulfido clusters. By reacting [Rh(μ-SH)(CO)(PPh₃)]₂ with appropriate metal precursors like [Cp*MCl₂]₂ (M = Rh, Ir) or [MCl₂(cod)] (M = Pd, Pt), a variety of clusters with an M₃(μ₃-S)₂ core can be formed rsc.org. Similarly, reacting [Cp₂Ti(SH)₂] with rhodium carbonyl complexes can lead to sulfido ligand transfer and the formation of anionic rhodium-sulfur clusters like [Rh₃(μ₃-S)₂(CO)₆]⁻ recercat.cat. These reactions demonstrate that simple sulfido/hydrosulfido units can be systematically used to build complex, multi-metallic architectures rsc.orgrecercat.cat.
| Rhodium Precursor(s) | Reaction Partner(s) | Resulting Cluster Product(s) | Source(s) |
| [Rh(μ-SH)(CO)(PR₃)]₂ | Self-condensation | [Rh₃(μ-H)(μ₃-S)₂(CO)₃(PR₃)₃] | researchgate.net |
| [Rh(μ-SH)(CO)(PPh₃)]₂ | [CpRhCl₂]₂ | [CpRh(μ₃-S)₂Rh₂(CO)₂(PPh₃)₂] | rsc.org |
| [Rh(μ-SH)(CO)(PPh₃)]₂ | [CpIrCl₂]₂ | [CpIr(μ₃-S)₂Rh₂(CO)₂(PPh₃)₂] | rsc.org |
| [Rh(μ-SH)(CO)(PPh₃)]₂ | [PdCl₂(cod)] | [(cod)Pd(μ₃-S)₂Rh₂(CO)₂(PPh₃)₂] | rsc.org |
| [Rh(μ-SH){P(OPh)₃}₂]₂ | [PtCl₂(cod)] | [(cod)Pt(μ₃-S)₂Rh₂{P(OPh)₃}₄] | rsc.org |
| [Cp₂Ti(SH)₂] | [Rh(acac)(CO)₂] | [Cp₂Ti(acac)][Rh₃(μ₃-S)₂(CO)₆] | recercat.cat |
Emerging Research Avenues and Future Directions in Sulfanylidenerhodium Chemistry
Development of Next-Generation Catalytic Systems Based on Sulfanylidenerhodium
The development of advanced catalytic systems is a cornerstone of modern chemical synthesis. wikipedia.org Rhodium-sulfur complexes are emerging as versatile catalysts for a variety of organic transformations. Research is actively being pursued to design and synthesize next-generation catalysts with improved performance by modifying the ligand environment around the rhodium center.
One promising area is the use of rhodium thiolate complexes in catalysis. For instance, chiral rhodium-diphosphine complexes anchored to thiolate monolayers on gold surfaces have been shown to be effective hydrogenation catalysts. unibas.ch These systems combine the advantages of both homogeneous and heterogeneous catalysis, allowing for high enantioselectivities and easy catalyst recovery. unibas.ch The catalytic properties can be fine-tuned by altering the structure of the thiolate molecules. unibas.ch
Furthermore, rhodium nanoparticles stabilized by thiolate ligands are being explored for selective hydrogenation reactions in ionic liquids. The steric and electronic properties of the thiolate ligands can influence the catalytic activity and selectivity of the nanoparticles. bohrium.com Anionic rhodium complexes have also demonstrated high activity as catalysts for hydrosilylation reactions, with the advantage of being easily separated and reused. mdpi.comresearchgate.net
Recent studies have also focused on supported rhodium sulfides as heterogeneous catalysts for processes like hydroformylation. The specific phase of the rhodium sulfide (B99878), such as the metal-rich Rh17S15 or the metal-lean Rh2S3, can significantly impact the catalytic performance. chemrxiv.org
Future research in this area will likely focus on:
The design of novel chiral sulfur-containing ligands to achieve higher enantioselectivity in asymmetric catalysis.
The development of robust and recyclable supported rhodium-sulfur catalysts for industrial applications.
The exploration of flow chemistry systems utilizing immobilized this compound catalysts for continuous manufacturing processes.
Table 1: Comparison of Different this compound-Based Catalytic Systems
| Catalyst Type | Application | Key Advantages |
|---|---|---|
| Rhodium Thiolate Monolayers on Gold | Asymmetric Hydrogenation | High enantioselectivity, catalyst recyclability |
| Thiolate-Stabilized Rhodium Nanoparticles | Selective Hydrogenation | Tunable selectivity, use in ionic liquids |
| Anionic Rhodium Complexes | Hydrosilylation | High activity, easy separation and reuse |
| Supported Rhodium Sulfides | Hydroformylation | Heterogeneous nature, phase-dependent activity |
Exploration of Novel Reactivity Modes and Synthetic Applications
Researchers are actively exploring new chemical reactions that can be catalyzed by rhodium-sulfur complexes, expanding their synthetic utility. These investigations often lead to the discovery of unprecedented reaction pathways and the efficient synthesis of valuable organic molecules.
Rhodium complexes have been found to efficiently catalyze the cleavage of S-S bonds in disulfides, enabling the transfer of organothio groups to various organic substrates. nih.govmdpi.com This methodology provides a versatile route for the synthesis of a wide range of organosulfur compounds without the need for bases or organometallic reagents. nih.govmdpi.com The reactions are often reversible, involving chemical equilibria. nih.govmdpi.com
Another novel application is the rhodium-catalyzed rearrangement of α-diazo thiol esters to produce thio-substituted ketenes. These reactive intermediates can then participate in cycloaddition reactions to form cyclobutanones, cyclobutenones, and β-lactams. nih.gov This "thia-Wolff rearrangement" offers a valuable alternative to traditional methods for synthesizing four-membered rings. nih.gov
Furthermore, rhodium-catalyzed sulfimidation reactions are being investigated. researchgate.netacs.org Computational studies have provided insights into the reaction mechanisms, suggesting the involvement of rhodium nitrene or nitrenoid species as key intermediates. acs.org These reactions are crucial for the synthesis of sulfilimines, which are important building blocks in medicinal chemistry and materials science.
The insertion of sulfur into unprotected peptide disulfides to form trisulfides and tetrasulfides has been achieved using rhodium catalysis in aqueous solvents. acs.org This method is applicable to peptides containing various amino acids and can be performed on a gram scale. acs.org
Future directions in this area include:
The discovery of new rhodium-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. researchgate.net
The development of enantioselective versions of known rhodium-sulfur catalyzed reactions.
The application of these novel reactivity modes in the total synthesis of complex natural products and pharmaceuticals.
Fundamental Investigations into Rhodium-Sulfur Bond Activation
A deep understanding of the nature of the rhodium-sulfur bond and the mechanisms of its formation and cleavage is crucial for the rational design of new catalysts and reactions. Researchers are employing a combination of experimental and computational techniques to probe these fundamental aspects.
Rhodium complexes are known to activate not only S-S bonds but also C-S and C-H bonds, leading to a variety of chemical transformations for the synthesis of organosulfur compounds. mdpi.com The ability of rhodium to selectively activate these bonds in the presence of other functional groups is a key feature of its catalytic chemistry. mdpi.com
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms of rhodium-catalyzed reactions involving sulfur compounds. For example, DFT calculations have been used to study the catalytic cycle of rhodium-catalyzed sulfimidation, revealing the roles of different intermediates and additives. acs.org These theoretical investigations help in understanding the factors that control the reactivity and selectivity of these reactions.
Spectroscopic techniques are also essential for characterizing rhodium-sulfur species. While direct 103Rh solid-state NMR spectroscopy is challenging, its combination with relativistic DFT calculations can provide valuable information about the electronic structure and bonding in rhodium compounds. nih.gov X-ray photoelectron spectroscopy (XPS) is another powerful tool for determining the oxidation state of rhodium in supported rhodium sulfide catalysts. chemrxiv.org
Future research in this area will likely involve:
The synthesis and characterization of novel rhodium-sulfur complexes with unusual bonding arrangements.
The use of advanced spectroscopic techniques, such as time-resolved spectroscopy, to study the dynamics of rhodium-sulfur bond activation.
More sophisticated computational models to accurately predict the reactivity of rhodium-sulfur catalysts.
Table 2: Techniques for Investigating Rhodium-Sulfur Bond Activation
| Technique | Information Gained |
|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, intermediate structures, transition states |
| 103Rh Solid-State NMR | Electronic structure, metal-ligand interactions |
| X-ray Photoelectron Spectroscopy (XPS) | Oxidation state of rhodium |
| X-ray Crystallography | Molecular structure of rhodium-sulfur complexes |
Bio-inspired Rhodium-Sulfur Systems for Mimicking Metalloprotein Function
Metalloproteins play a vital role in numerous biological processes, and their active sites often feature metal ions coordinated to sulfur-containing amino acid residues. The development of synthetic systems that mimic the structure and function of these active sites is a major goal of bioinorganic chemistry. Rhodium-sulfur complexes offer a platform for creating such bio-inspired systems.
While direct mimicry of specific metalloenzymes with rhodium-sulfur complexes is still an emerging area, the principles of metalloprotein design can be applied to create novel rhodium-based catalysts. For example, peptide scaffolds can be used to create a specific microenvironment around a rhodium center, influencing its catalytic activity and selectivity in a manner analogous to enzymes. nih.gov Rhodium(II) carboxylates have been attached to peptide chains to create water-stable and catalytically active metallopeptides. nih.gov
The reactivity of rhodium complexes towards biomolecules containing sulfur, such as the amino acid L-methionine and the tripeptide glutathione, has been studied. nih.gov Understanding these interactions is crucial for the development of rhodium-based therapeutic agents and for designing bio-inspired catalysts that can function in a biological context.
Artificial metalloproteins (ArMs) are created by incorporating a non-native metallocofactor into a protein scaffold. nih.gov This approach has been used to develop artificial hydrogenases by incorporating synthetic iron-sulfur cluster mimics into an apoprotein. nih.gov A similar strategy could be envisioned for creating novel rhodium-sulfur ArMs with unique catalytic functions.
Future research in this area may focus on:
The design of rhodium-sulfur complexes that can catalyze reactions relevant to biological processes, such as oxidation or reduction reactions.
The incorporation of rhodium-sulfur moieties into protein scaffolds to create artificial enzymes with tailored functionalities.
The investigation of the interactions of rhodium-sulfur complexes with nucleic acids and proteins to explore their potential as therapeutic or diagnostic agents.
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?
- Methodological Answer :
- Feasible: Ensure access to high-purity rhodium precursors and glovebox techniques for air-sensitive reactions.
- Novel: Explore understudied ligand classes (e.g., N-heterocyclic thiones) to expand structural libraries.
- Relevant: Align with sustainable chemistry goals by quantifying catalyst recyclability (e.g., TON > 1,000) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
